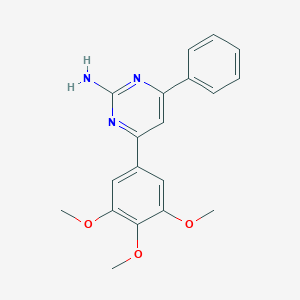
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine, or 4-BMPP, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound that is used as a ligand in various chemical reactions and has been studied for its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
4-BMPP is used in a variety of scientific research applications. It is an effective ligand for transition metal complexes, and has been used in the synthesis of novel organic compounds such as organometallic compounds and polymers. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, 4-BMPP has been investigated for its potential applications in biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 4-BMPP is not well understood. However, it is believed to interact with cellular proteins and enzymes, altering their activity and resulting in changes in the biochemical and physiological environment. It is thought to act as an agonist for certain receptors, such as the serotonin 5-HT2A receptor, and as an antagonist for others, such as the GABA-A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BMPP have been studied in a variety of organisms. In mice, it has been shown to reduce anxiety-like behaviors and to increase locomotor activity. In rats, it has been shown to reduce the release of dopamine and to increase the release of serotonin. In humans, it has been shown to reduce the symptoms of depression and to improve cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-BMPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, it is non-toxic and has low bioavailability, meaning it is unlikely to cause adverse effects in humans. However, there are some limitations to its use in laboratory experiments. For example, it has low solubility in water and is not very soluble in organic solvents, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential future directions for 4-BMPP are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. It could also be used in the synthesis of novel drugs and agrochemicals. In addition, its use as a ligand in transition metal complexes could be explored further. Finally, its potential applications in biochemistry and physiology could be investigated in greater detail.
Métodos De Síntesis
4-BMPP can be synthesized using a variety of methods. The most common method is the condensation reaction between 2-amino-5-methylpyrimidine and benzodioxole. This reaction is typically conducted in the presence of an acid catalyst, such as hydrochloric acid. The reaction is exothermic and proceeds at room temperature, yielding 4-BMPP as a white solid. Other methods of synthesis, such as the reaction of 3-methylphenyl isocyanate with 2-amino-5-methylpyrimidine, have also been reported.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11-3-2-4-12(7-11)14-9-15(21-18(19)20-14)13-5-6-16-17(8-13)23-10-22-16/h2-9H,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQMWYVTNKOZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














